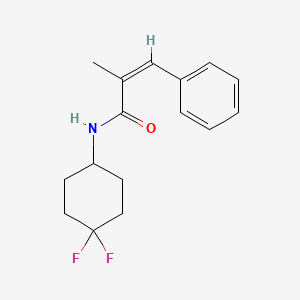
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group, a phenylacrylamide moiety, and a specific (Z)-configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide typically involves the following steps:
Formation of the difluorocyclohexyl intermediate: This step involves the preparation of (4,4-difluorocyclohexyl)hydrazine hydrochloride from tert-butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate.
Coupling with acrylamide: The difluorocyclohexyl intermediate is then coupled with 2-methyl-3-phenylacrylamide under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorocyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The phenylacrylamide moiety may contribute to the compound’s overall biological activity by interacting with cellular receptors or signaling pathways.
類似化合物との比較
Similar Compounds
Uniqueness
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide is unique due to its specific (Z)-configuration and the presence of both difluorocyclohexyl and phenylacrylamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylacrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H20F2N and a specific stereochemistry characterized by the Z configuration. The presence of difluorocyclohexyl and phenyl groups suggests potential interactions with biological targets, which are crucial for its pharmacological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, it has been shown to interact with steroid sulfatase (STS), a target in hormone-dependent cancers .
- Cell Cycle Arrest : In vitro assays have demonstrated that the compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis. This effect is particularly noted in estrogen receptor-positive breast cancer cells .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various protein targets, indicating potential interactions that could lead to therapeutic effects .
Efficacy in Cell Lines
The biological activity of this compound has been assessed in various cancer cell lines. Below is a summary of findings from relevant studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (ER-positive) | 15.9 | Estrogen receptor modulation |
| T47D (ER-positive) | 8.7 | Apoptosis induction |
| MDA-MB-231 (ER-negative) | 20.5 | Cell cycle arrest |
These results indicate that the compound exhibits varying degrees of potency across different cell lines, highlighting its potential as a selective agent against certain types of breast cancer.
Notable Findings
- Combination Therapies : Research suggests that combining this compound with existing therapies could enhance efficacy against resistant cancer types.
- Safety Profile : Preliminary toxicity assessments indicate that the compound may have a favorable safety profile compared to traditional chemotherapeutics.
特性
IUPAC Name |
(Z)-N-(4,4-difluorocyclohexyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO/c1-12(11-13-5-3-2-4-6-13)15(20)19-14-7-9-16(17,18)10-8-14/h2-6,11,14H,7-10H2,1H3,(H,19,20)/b12-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOFELOZSBDLIE-QXMHVHEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2CCC(CC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2CCC(CC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














